molecular formula C17H15ClFN3O2 B2643793 2-chloro-4-fluoro-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}benzamide CAS No. 1421458-96-9

2-chloro-4-fluoro-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}benzamide

Cat. No.: B2643793
CAS No.: 1421458-96-9
M. Wt: 347.77
InChI Key: PWEKEDHDNKKSHP-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of multiple functional groups, including a chloro and fluoro substituent on the benzene ring, a furan ring, and an imidazole ring. These structural features make it a molecule of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzamide Core: The starting material, 2-chloro-4-fluorobenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amidation Reaction: The acid chloride is then reacted with 2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethylamine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro and fluoro substituents on the benzene ring can undergo nucleophilic aromatic substitution reactions. Common reagents include nucleophiles such as amines or thiols.

    Oxidation and Reduction: The furan ring can be oxidized to form furanones, while the imidazole ring can undergo reduction to form imidazolines.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

Major Products

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of furanones and imidazole N-oxides.

    Reduction: Formation of imidazolines and reduced benzamides.

Scientific Research Applications

Chemistry

In chemistry, 2-chloro-4-fluoro-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the imidazole and furan rings suggests that it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-chloro-4-fluoro-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, while the furan ring can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-fluoro-N-(2-phenylethyl)benzamide: Lacks the furan and imidazole rings, making it less versatile in terms of biological interactions.

    2-chloro-4-fluoro-N-{2-[4-(pyridin-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}benzamide: Contains a pyridine ring instead of a furan ring, which may alter its binding properties and biological activity.

Uniqueness

The combination of chloro, fluoro, furan, and imidazole groups in 2-chloro-4-fluoro-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}benzamide provides a unique scaffold that can engage in diverse chemical and biological interactions. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-chloro-4-fluoro-N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN3O2/c1-22-10-14(15-3-2-8-24-15)21-16(22)6-7-20-17(23)12-5-4-11(19)9-13(12)18/h2-5,8-10H,6-7H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWEKEDHDNKKSHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1CCNC(=O)C2=C(C=C(C=C2)F)Cl)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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